

Technical Support Center: Stability of ATP Disodium Trihydrate

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Compound of Interest

Compound Name: ATP disodium trihydrate

Cat. No.: B2816289

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **ATP disodium trihydrate**, focusing on the critical influence of pH. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of **ATP disodium trihydrate** in aqueous solutions?

A1: **ATP disodium trihydrate** is most stable in aqueous solutions with a pH range of 6.8 to 7.4.^{[1][2]} Outside of this range, its hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) is significantly accelerated.

Q2: How does acidic pH affect the stability of ATP?

A2: Under acidic conditions (pH < 6.8), ATP hydrolysis is accelerated. The terminal phosphate group is more likely to be protonated, which can weaken the phosphoanhydride bonds and make the molecule more susceptible to hydrolysis.^[3]

Q3: What is the effect of alkaline pH on ATP stability?

A3: In alkaline conditions (pH > 7.4), ATP also undergoes rapid hydrolysis. The mechanism is thought to involve a cyclic intermediate, similar to the alkaline hydrolysis of RNA.^{[4][5]}

Q4: What are the primary degradation products of ATP in aqueous solutions?

A4: The primary degradation products of ATP are adenosine diphosphate (ADP) and inorganic phosphate (Pi). Further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and another molecule of inorganic phosphate.[6]

Q5: How should I prepare an ATP stock solution to ensure its stability?

A5: It is recommended to dissolve **ATP disodium trihydrate** in a buffer solution with a pH between 6.8 and 7.4. You can adjust the pH of the solution using NaOH or KOH. For long-term storage, it is advisable to prepare aliquots and store them at -80°C to minimize degradation from freeze-thaw cycles.[7]

Q6: Can divalent cations influence the stability of ATP?

A6: Yes, divalent cations, particularly magnesium (Mg^{2+}), can stabilize ATP in solution. Mg^{2+} forms a complex with the phosphate groups of ATP, which helps to shield the negative charges and reduce the electrostatic repulsion that contributes to the instability of the molecule.[6]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Rapid degradation of ATP in control samples	1. Incorrect pH of the buffer. 2. Presence of contaminating ATPases. 3. Multiple freeze-thaw cycles of the ATP stock solution.	1. Verify the pH of all buffers and solutions are within the optimal range of 6.8-7.4. 2. Use high-purity reagents and sterile techniques to minimize enzymatic contamination. 3. Aliquot ATP stock solutions into single-use volumes to avoid repeated freezing and thawing.
High background signal in ATP assays	1. Contamination of reagents with ATP. 2. Hydrolysis of ATP in the stock solution, leading to free phosphate that may interfere with certain assay formats.	1. Use ATP-free water and reagents. Handle all materials with gloves to prevent contamination from skin. 2. Prepare fresh ATP stock solutions regularly. Consider purifying the ATP stock if significant degradation is suspected.
Inconsistent results in ATP-dependent enzymatic assays	1. Fluctuation in pH during the experiment. 2. Degradation of ATP over the course of the assay.	1. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH. 2. Perform time-course experiments to assess the stability of ATP under your specific assay conditions. If necessary, add fresh ATP during long incubations.

Quantitative Data on ATP Stability

The stability of ATP is highly dependent on both pH and temperature. The following table summarizes the hydrolysis rate constants and calculated half-lives of ATP at various conditions.

pH	Temperature (°C)	Rate Constant (k, s ⁻¹)	Half-life (t _{1/2})
3	80	4.9 x 10 ⁻⁴	~23.6 minutes
7	80	1.8 x 10 ⁻⁴	~64.2 minutes
3	100	1.8 x 10 ⁻³	~6.4 minutes
7	100	9.1 x 10 ⁻⁴	~12.7 minutes
3	120	4.34 x 10 ⁻³	~2.7 minutes
7	120	2.91 x 10 ⁻³	~4.0 minutes

Data extrapolated from high-temperature studies.[8] Stability decreases significantly at more extreme pH values and higher temperatures.

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for ATP Stability Studies

This protocol describes the preparation of buffer solutions at acidic, neutral, and alkaline pH to study the stability of ATP.

Materials:

- Sodium citrate dihydrate
- Citric acid
- Sodium phosphate monobasic
- Sodium phosphate dibasic
- Sodium carbonate
- Sodium bicarbonate

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- ATP-free ultrapure water
- pH meter

Procedure:

- Acidic Buffer (pH 4.0 - Citrate Buffer):
 - Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
 - To prepare 100 mL of pH 4.0 buffer, mix approximately 61.5 mL of 0.1 M citric acid with 38.5 mL of 0.1 M sodium citrate.
 - Adjust the final pH to 4.0 using a pH meter and small additions of the citric acid or sodium citrate solution.
- Neutral Buffer (pH 7.0 - Phosphate Buffer):
 - Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
 - To prepare 100 mL of pH 7.0 buffer, mix approximately 39 mL of 0.1 M sodium phosphate monobasic with 61 mL of 0.1 M sodium phosphate dibasic.
 - Verify and adjust the final pH to 7.0 using the pH meter.
- Alkaline Buffer (pH 10.0 - Carbonate-Bicarbonate Buffer):
 - Prepare a 0.1 M solution of sodium carbonate and a 0.1 M solution of sodium bicarbonate.
 - To prepare 100 mL of pH 10.0 buffer, mix approximately 18 mL of 0.1 M sodium carbonate with 82 mL of 0.1 M sodium bicarbonate.
 - Adjust the final pH to 10.0 with the pH meter.

Protocol 2: HPLC-UV Analysis of ATP and its Degradation Products

This method allows for the separation and quantification of ATP, ADP, and AMP.

Materials and Equipment:

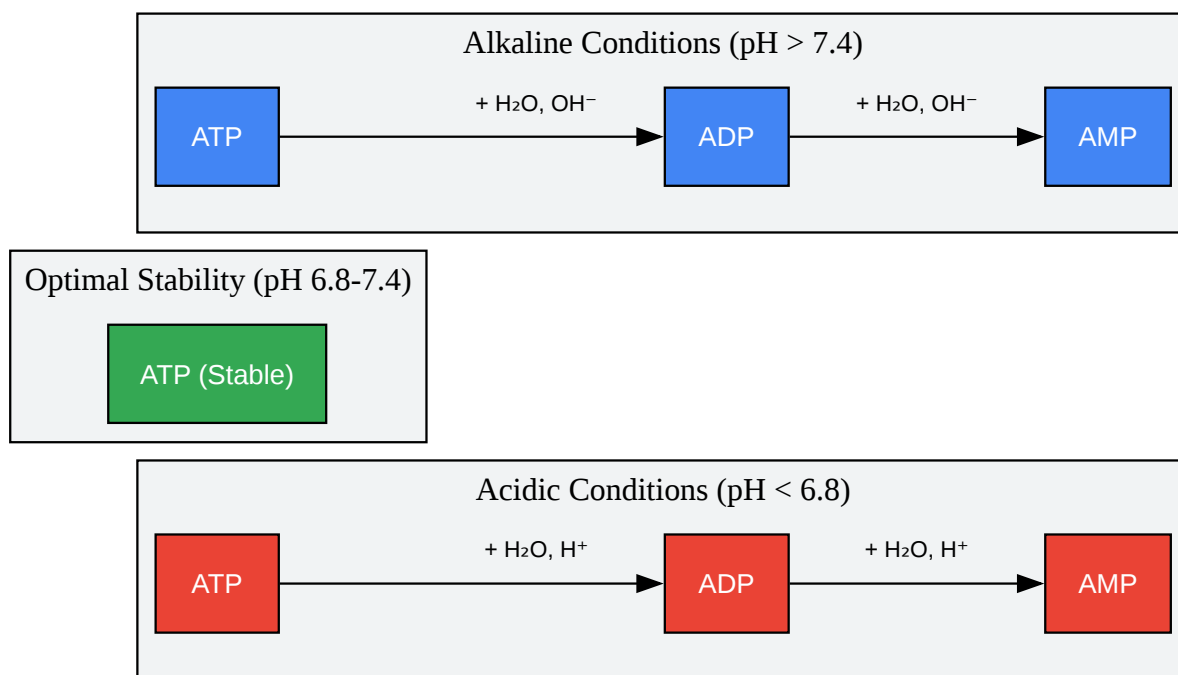
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile phase A: 0.1 M potassium phosphate buffer, pH 6.5
- Mobile phase B: Acetonitrile
- ATP, ADP, and AMP standards
- Samples of ATP incubated at different pH values

Procedure:

- Preparation of Standards: Prepare stock solutions of ATP, ADP, and AMP in the neutral buffer (pH 7.0). Create a series of dilutions to generate a standard curve for each compound.
- Sample Preparation: At designated time points, take an aliquot of the ATP solution incubated at a specific pH and immediately stop the reaction by adding a quenching agent (e.g., perchloric acid) and placing it on ice. Neutralize the sample with a base (e.g., potassium carbonate) before injection.
- HPLC Analysis:
 - Set the column temperature to 25°C.
 - Use a gradient elution, for example: 0-10 min, 100% Mobile Phase A; 10-20 min, linear gradient to 80% A, 20% B; 20-25 min, hold at 80% A, 20% B; 25-30 min, return to 100% A and re-equilibrate.
 - Set the UV detector to 259 nm.

- Inject the standards and samples.
- Data Analysis: Identify and quantify the peaks for ATP, ADP, and AMP by comparing the retention times and peak areas to the standard curves.

Visualizations



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Caption: ATP degradation pathways under different pH conditions.

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